molecular formula C23H21Cl3N2O4S B297322 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide

Numéro de catalogue B297322
Poids moléculaire: 527.8 g/mol
Clé InChI: QCLRVKIZOJCYHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as Etoricoxib and is used as a nonsteroidal anti-inflammatory drug (NSAID) to relieve pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis.

Mécanisme D'action

Etoricoxib selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 enzyme, Etoricoxib reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects:
Etoricoxib has been shown to reduce inflammation and pain in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. It has also been shown to have a lower risk of gastrointestinal side effects compared to other 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamides. However, Etoricoxib has been associated with an increased risk of cardiovascular events such as heart attack and stroke.

Avantages Et Limitations Des Expériences En Laboratoire

Etoricoxib has several advantages for lab experiments, including its selective inhibition of COX-2 enzyme, which allows for the investigation of the role of COX-2 in various diseases. However, its potential cardiovascular side effects may limit its use in certain experiments.

Orientations Futures

There are several future directions for the research of Etoricoxib. One direction is to investigate its potential in preventing and treating cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop new derivatives of Etoricoxib with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the mechanisms of action of Etoricoxib and its potential interactions with other drugs.

Méthodes De Synthèse

The synthesis method of Etoricoxib involves the reaction of 2,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base to form 2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)aniline. This intermediate is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the final product, 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide.

Applications De Recherche Scientifique

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Etoricoxib has been used in various scientific research studies to investigate its efficacy in treating different types of arthritis, acute pain, and chronic pain. It has also been studied for its potential in preventing cancer, Alzheimer's disease, and cardiovascular diseases.

Propriétés

Formule moléculaire

C23H21Cl3N2O4S

Poids moléculaire

527.8 g/mol

Nom IUPAC

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H21Cl3N2O4S/c1-2-32-22-6-4-3-5-21(22)27-23(29)15-28(14-16-7-8-18(25)13-20(16)26)33(30,31)19-11-9-17(24)10-12-19/h3-13H,2,14-15H2,1H3,(H,27,29)

Clé InChI

QCLRVKIZOJCYHB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

CCOC1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.